molecular formula C21H21N3O3S B2699855 4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine CAS No. 339105-59-8

4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine

Cat. No. B2699855
CAS RN: 339105-59-8
M. Wt: 395.48
InChI Key: PSAZTHHVWMHDLU-UHFFFAOYSA-N
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Description

This compound is a morpholine derivative with a pyrimidine ring and a phenyl ring attached. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The pyrimidine is a six-membered ring with two nitrogen atoms. The phenyl ring is a six-membered carbon ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The morpholine ring may provide basicity, while the sulfonyl group could act as an electron-withdrawing group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is a good leaving group, and the basicity of the morpholine ring .

Scientific Research Applications

Transition Metal Chemistry

The neutral copper complexes of deprotonated [(4-methylphenyl)sulfonyl ]-1H-imino-(2-phenyl-2-oxazoline)] proligands have been synthesized through electrochemical oxidation of anodic copper in an acetonitrile (MeCN) solution. These complexes, such as [Cu(Ts-ROz)₂], have been characterized by microanalysis, infrared (i.r.), electronic spectroscopy, electron paramagnetic resonance (e.p.r.), and magnetic measurements. Crystal structures of specific complexes, including HTs-5MeOz, [Cu(Ts-Oz)₂], [Cu(Ts-5MeOz)₂], and [Cu(Ts-4MeOz)₂], have been determined using X-ray diffraction .

Sulfonamide Chemistry

A novel sulfonamide compound, (4-nitrophenyl)sulfonyltryptophan (DNSPA) , has been synthesized from 4-nitrobenzenesulfonylchloride and L-tryptophan precursors. The slow evaporation method yielded single crystals of DNSPA from a methanolic solution. Further studies on its properties and applications are warranted .

Pyrazole-based Pharmacology

Hydrazine-coupled pyrazoles, including those containing the (4-methylphenyl)sulfonyl moiety, exhibit diverse pharmacological effects. These compounds have demonstrated potent antileishmanial and antimalarial activities. Their structures have been verified using elemental microanalysis, FTIR, and 1H NMR techniques. Further exploration of their biological properties is essential .

Future Directions

The potential applications of this compound would depend on its biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

4-[6-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-16-7-9-18(10-8-16)28(25,26)20-15-19(24-11-13-27-14-12-24)22-21(23-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAZTHHVWMHDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine

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